![molecular formula C22H23N3O B2791196 2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide CAS No. 1798030-08-6](/img/structure/B2791196.png)
2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide
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Overview
Description
The compound “2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). Attached to this quinoline structure is a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and pyrrolidine rings, along with additional functional groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present and their positions on the quinoline and pyrrolidine rings. These could include various organic reactions such as substitution, addition, or elimination reactions .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Quinoline serves as a crucial scaffold for lead compounds in drug discovery. Its unique structure—a benzene ring fused with a pyridine moiety—makes it an attractive building block for designing novel pharmaceutical agents. Researchers have explored various synthetic protocols to construct quinoline derivatives with potential therapeutic activities . The compound you’ve mentioned likely contributes to this field.
Kappa-Opioid Receptor Modulation
Interestingly, 2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)quinoline-8-carboxamide has been identified as a novel kappa-opioid receptor (KOR) antagonist. KORs play a role in pain modulation, addiction, and mood regulation. Further studies may reveal its potential therapeutic applications in these areas .
Future Directions
Mechanism of Action
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have a wide range of biological and pharmaceutical activities . They are often used in drug discovery and play a major role in medicinal chemistry .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad biological activity
Result of Action
Quinoline derivatives are known to have a wide range of biological effects, depending on their specific structures and the targets they interact with .
properties
IUPAC Name |
2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-16-12-13-17-7-5-11-20(21(17)24-16)22(26)23-15-19-10-6-14-25(19)18-8-3-2-4-9-18/h2-5,7-9,11-13,19H,6,10,14-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNQNUJVFVFTRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)NCC3CCCN3C4=CC=CC=C4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide |
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